molecular formula C13H15NO5 B12833122 Tert-butyl 4-acetyl-3-nitrobenzoate

Tert-butyl 4-acetyl-3-nitrobenzoate

Cat. No.: B12833122
M. Wt: 265.26 g/mol
InChI Key: DYAUKUYJOIKVJV-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-3-nitrobenzoate is an organic compound with the molecular formula C13H17NO5. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an acetyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-3-nitrobenzoate typically involves the esterification of 4-acetyl-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Tert-butyl 4-acetyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-acetyl-3-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-acetyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-nitrobenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    Tert-butyl 4-acetylbenzoate: Lacks the nitro group, affecting its reduction potential.

    Tert-butyl 3-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-nitrobenzoate

InChI

InChI=1S/C13H15NO5/c1-8(15)10-6-5-9(7-11(10)14(17)18)12(16)19-13(2,3)4/h5-7H,1-4H3

InChI Key

DYAUKUYJOIKVJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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